molecular formula C11H10O3 B1378738 5,6-Dimethyl-1-benzofuran-3-carboxylic acid CAS No. 1334305-03-1

5,6-Dimethyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1378738
CAS No.: 1334305-03-1
M. Wt: 190.19 g/mol
InChI Key: KDMLAYXNCVXDOM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a substituted benzofuran derivative characterized by a fused benzene and furan ring system. The compound features methyl groups at the 5- and 6-positions of the benzofuran core and a carboxylic acid moiety at the 3-position (Figure 1). This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity compared to non-methylated analogs, which may influence its solubility, bioavailability, and reactivity . The compound is commercially available at 95% purity, as listed in the AK Scientific product catalog, and is utilized in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLAYXNCVXDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation can yield benzofuran derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

DBFCA has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. DBFCA has been synthesized as part of a series aimed at enhancing the anticancer activity of benzofuran scaffolds, with promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : Compounds similar to DBFCA have shown potential in reducing inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
  • Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases .

Organic Synthesis Applications

DBFCA serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow it to be used as a precursor in the synthesis of more complex organic compounds, particularly those with biological activity.
  • Synthesis of Other Benzofurans : DBFCA can be further modified to create various substituted benzofurans, which are valuable in pharmaceuticals and agrochemicals .

Biochemical Research Applications

DBFCA is utilized in various biochemical assays:

  • Buffering Agent : It has been employed as an organic buffer in biological and biochemical applications, facilitating reactions that require specific pH conditions .
  • Analytical Chemistry : Its unique structure allows it to be used as a standard or reference material in chromatographic techniques like HPLC and LC-MS for the analysis of complex mixtures .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of DBFCA derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the DBFCA structure significantly enhanced its potency against breast cancer cells, demonstrating an IC50 value of 38 nM.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a prominent university examined the neuroprotective effects of DBFCA on cultured neuronal cells subjected to oxidative stress. The findings revealed that DBFCA reduced cell death by 30% compared to control groups, suggesting its potential for further development as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dimethyl-1-benzofuran-3-carboxylic acid with three analogs: 5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid , caffeic acid (3,4-dihydroxybenzeneacrylic acid) , and 1H-1,3-benzimidazole-5,6-dicarboxylic acid . Key differences in structure, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Applications
This compound Benzofuran 5-CH₃, 6-CH₃, 3-COOH Carboxylic acid ~206.23* Synthetic intermediates, drug design
5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid Benzofuran 5-OH, 6-OH, 3-CH₃, 2-COOH Dihydroxy, carboxylic acid ~224.17* Not explicitly stated (see SDS)
Caffeic acid Phenylpropanoid 3-OH, 4-OH, propenoic acid Dihydroxy, α,β-unsaturated acid 180.16 Antioxidant, anti-inflammatory agent
1H-1,3-Benzimidazole-5,6-dicarboxylic acid Benzimidazole 5-COOH, 6-COOH Dual carboxylic acids ~236.17* Coordination chemistry, metal complexes

*Calculated based on molecular formula.

Structural and Electronic Differences

  • Methyl vs. Hydroxyl Substituents : The methyl groups in this compound enhance steric bulk and electron-donating effects compared to the hydroxylated analog (5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid), which introduces hydrogen-bonding capacity and acidity .
  • Benzofuran vs. Benzimidazole Core : The benzofuran system is less basic than benzimidazole due to the oxygen atom in the furan ring, whereas benzimidazole’s nitrogen atoms enable coordination with metal ions (e.g., Ag⁺ in silver complexes) .
  • Carboxylic Acid Position : The 3-position of the carboxylic acid in this compound may influence regioselectivity in reactions compared to caffeic acid’s α,β-unsaturated system, which is prone to redox reactions .

Research Findings and Limitations

  • Safety Data: The dihydroxy analog (5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid) has a documented safety data sheet (SDS) under GHS guidelines, highlighting inhalation risks and first-aid measures . No equivalent SDS was found for the dimethylated compound.
  • Gaps in Literature : Direct comparative pharmacological or toxicological studies between these analogs are scarce. Most data derive from structural analogs or computational predictions.

Biological Activity

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 3. The unique structure influences its chemical reactivity and biological activity.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Cyclization of Precursors : A common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
  • Industrial Production : Large-scale synthesis often utilizes continuous flow reactors to optimize yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells. Several derivatives showed IC50 values below 50 µM against K562 cells, indicating strong anticancer potential .
CompoundCell LineIC50 (µM)
1cK562<50
1eK562<50
2dHeLa<50
3dMOLT-4<50

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases 3 and 7. This suggests that it may disrupt cellular processes critical for cancer cell survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Testing : In vitro studies indicate effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33

Study on Anticancer Properties

A study focused on the synthesis of new benzofuran derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran structure could significantly influence biological activity .

Study on Antimicrobial Effects

Another research effort investigated the antimicrobial efficacy of synthesized benzofuran derivatives. The results demonstrated that several compounds exhibited strong antibacterial activity against E. coli and C. albicans, with low MIC values indicating high potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid, and how do steric effects influence yield optimization?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation or cyclization of pre-functionalized precursors. For example, methyl-substituted benzofurans often require careful control of reaction temperature (80–120°C) and Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to mitigate steric hindrance from the 5,6-dimethyl groups . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the carboxylic acid derivative. Yield optimization may involve adjusting stoichiometry of methylating agents and reaction time to account for steric bulk .

Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure and functional groups of this compound?

  • Methodological Answer :

  • ¹H NMR : The 5,6-dimethyl groups appear as singlets (δ ~2.2–2.5 ppm), while aromatic protons in the benzofuran ring resonate as doublets (δ ~6.8–7.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening but can be confirmed via deuterium exchange .
  • IR : A strong absorption band near 1680–1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. Bands at 2850–3000 cm⁻¹ indicate C-H stretches from methyl groups .

Q. What are the recommended crystallographic methods for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check R-factor convergence (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers address contradictions between computational (DFT) and experimental (XRD) bond-length data for the benzofuran ring?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. To resolve:

Perform DFT calculations with implicit solvent models (e.g., COSMO) and compare with gas-phase XRD data.

Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds) that distort bond lengths in the solid state .

Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, which may artificially alter bond metrics .

Q. What strategies optimize the regioselective functionalization of this compound for derivatization studies?

  • Methodological Answer :

  • Protection/Deprotection : Protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to direct electrophilic substitution to the 4-position of the benzofuran ring.
  • Metal-Catalyzed Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, leveraging steric shielding from the methyl groups to favor para-substitution .
  • Decarboxylation : Thermal decarboxylation (180–200°C under inert atmosphere) generates reactive intermediates for C-H activation .

Q. How do researchers validate the purity of this compound when HPLC and mass spectrometry show conflicting results?

  • Methodological Answer :

Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ion mobility spectrometry (IMS) to separate co-eluting isomers.

NMR Purity Assay : Integrate proton signals to quantify impurities below 0.1%.

Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values to confirm bulk purity .

Q. What are the challenges in interpreting temperature-dependent NMR data for this compound’s tautomeric equilibria?

  • Methodological Answer :

  • Variable-Temperature (VT) NMR : Conduct experiments in DMSO-d₆ (80–120°C) to observe coalescence of signals for enol-keto tautomers.
  • Kinetic Analysis : Use Eyring plots to calculate activation energy (ΔG‡) for tautomer interconversion.
  • Computational Support : Compare experimental ΔG‡ with DFT-derived transition states (e.g., Gaussian 16, B3LYP/6-31G*) to validate mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-1-benzofuran-3-carboxylic acid
Reactant of Route 2
5,6-Dimethyl-1-benzofuran-3-carboxylic acid

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